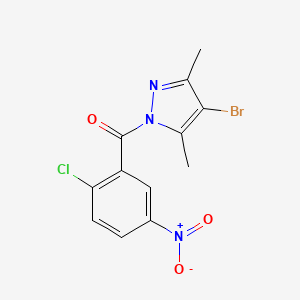

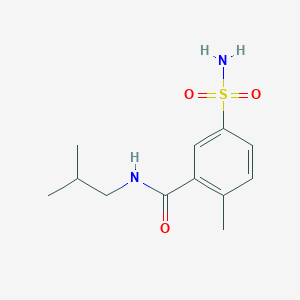

4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrazole derivatives, including compounds similar to 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclocondensation of β-diketones with hydrazines in the presence of various catalysts. While the synthesis of this exact compound is not detailed, analogs have been synthesized under mild conditions, offering insights into potential synthetic pathways that might be applicable (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction. For compounds closely related to the mentioned pyrazole, these techniques have elucidated their structural characteristics, demonstrating the impact of substituents on the electronic environment and conformation of the pyrazole ring (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, influenced by the electronic effects of their substituents. These reactions include nucleophilic substitution, cycloadditions, and electrophilic substitution. The presence of a bromo and nitro group in the compound suggests reactivity conducive to further functionalization through nucleophilic aromatic substitution (S_NAr) reactions, as observed in structurally similar compounds (Devi & Bhuyan, 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of pyrazole derivatives can vary widely and are significantly affected by the nature and position of substituents on the pyrazole ring. Compounds with nitro and bromo groups tend to have higher melting points and specific solubility characteristics depending on the polarity of the solvents used. Detailed physical property analysis requires empirical data, which is not provided in the literature for this exact compound but can be inferred based on related structures (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and acidity/basicity, are influenced by their functional groups. The bromo and nitro substituents in this compound are electron-withdrawing, which can affect the electron density on the pyrazole ring and thus its nucleophilic and electrophilic properties. Studies on similar molecules provide insights into how these groups can alter chemical behavior and reactivity patterns (Saeed et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

- Researchers have synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including those where the substituent is bromo, under mild reaction conditions. The structural characterization of these compounds was achieved using techniques like H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).

Biological Activities

- A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for insecticidal and fungicidal activities. These compounds showed potential in controlling pests like the oriental armyworm (Zhu et al., 2014).

Catalytic Applications

- Research has shown that palladium(II) complexes of pyrazolated thio/selenoethers, including those derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, can be effective pre-catalysts for Suzuki-Miyaura coupling reactions. These complexes also contribute to the development of palladium-selenide and palladium-sulfide nano-particles, which have potential applications in catalysis (Sharma et al., 2013).

Chemical Reactivity

- The synthesis of chlorantraniliprole involved the use of 3-methyl-2-nitrobenzoic acid and included steps like esterification, reduction, chlorination, and aminolysis. This process highlights the chemical reactivity and potential applications of pyrazole derivatives in synthesizing complex organic compounds (Yi-fen, Ai-xia, & Yafei, 2010).

Crystal Engineering

- In the field of crystal engineering, the interaction between halogen atoms like bromine in pyrazole derivatives and other molecular entities has been explored. This research is significant for understanding the structural and bonding characteristics of such compounds (Saha, Nangia, & Jaskólski, 2005).

Propriétés

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUIFKDHLJARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

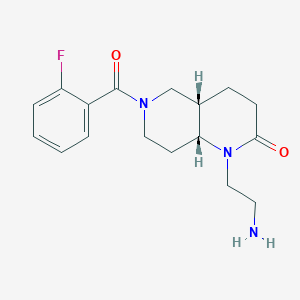

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

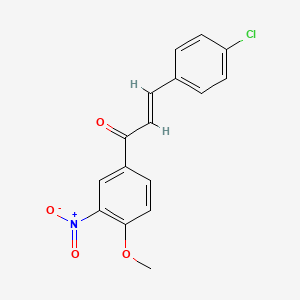

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

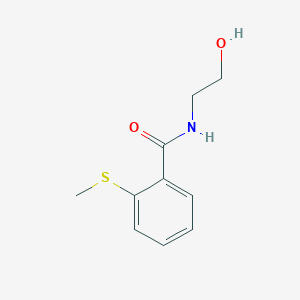

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)